3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine
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Overview
Description
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple halogen atoms and a pyridine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent halogenation. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3,5-dichloro-4-hydroxyaniline under specific conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the halogen atoms or the pyridine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyridine ring play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives and phenylamines, such as:
- 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
- 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenol
Uniqueness
What sets 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine apart is its specific combination of halogen atoms and the trifluoromethyl group, which impart unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2O/c13-7-2-6(19)3-8(14)10(7)21-11-9(15)1-5(4-20-11)12(16,17)18/h1-4H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLWRVQIRVOVLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73265-15-3 |
Source
|
Record name | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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